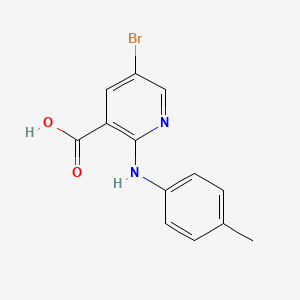

5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid

Beschreibung

5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid is a pyridine derivative featuring a bromine atom at position 5, a 4-methylanilino group (a secondary amine linked to a para-methyl-substituted benzene ring) at position 2, and a carboxylic acid moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors sensitive to aromatic and hydrogen-bonding interactions.

Eigenschaften

IUPAC Name |

5-bromo-2-(4-methylanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c1-8-2-4-10(5-3-8)16-12-11(13(17)18)6-9(14)7-15-12/h2-7H,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXCYUVXGDOWGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=N2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid typically involves palladium-catalyzed Suzuki cross-coupling reactions. For instance, 5-bromo-2-methylpyridin-3-amine can be reacted with arylboronic acids to produce novel pyridine derivatives . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like ethanol or water.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This is common in aromatic compounds where halogens can be replaced by other groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid has numerous applications in scientific research:

Chemistry: Used in the synthesis of novel pyridine derivatives and as a building block in organic synthesis.

Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in catalysis and material science for developing new materials with unique properties.

Wirkmechanismus

The mechanism by which 5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid exerts its effects is not fully understood. its structure suggests it could interact with various molecular targets, including enzymes and receptors. The pathways involved might include binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Electronic and Steric Effects

- Electron-Withdrawing Effects : The bromine atom at position 5 in all compounds enhances the acidity of the carboxylic acid group (COOH) by withdrawing electron density. This property is critical for salt formation or coordination with metal ions in catalysis .

- Polarity: Morpholinyl () and dimethylamino () groups increase polarity, improving aqueous solubility, whereas benzyloxy () and cyclopropylmethoxy () enhance lipophilicity, favoring membrane permeability .

Biologische Aktivität

5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Overview of the Compound

This compound is a pyridine derivative that has been synthesized for various applications in organic chemistry and medicinal research. Its structure includes a bromine atom and an aniline moiety, which may contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit notable anticancer activity . Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific cellular pathways. For instance, a related study demonstrated that certain pyridine derivatives displayed IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it may possess activity against bacterial strains, including Escherichia coli, with some derivatives showing inhibition percentages exceeding 90% . The mechanism appears to involve interaction with bacterial cell membranes or metabolic pathways.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with various molecular targets, including:

- Enzymes : By binding to active sites, the compound may inhibit enzymatic reactions crucial for cell survival.

- Receptors : It could modulate receptor activity, influencing cellular signaling pathways.

Case Studies and Research Findings

Several case studies have highlighted the biological potential of this compound:

- Anticancer Activity : A study involving a series of pyridine derivatives showed that modifications to the aniline group significantly impacted cytotoxicity against cancer cell lines. For example, one derivative exhibited an IC50 value as low as 2.9 µM against breast cancer cells .

- Antimicrobial Efficacy : Another investigation reported that certain pyridine derivatives displayed significant antimicrobial activity against E. coli and Staphylococcus aureus, suggesting their potential use in treating bacterial infections .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (%) |

|---|---|---|

| This compound | 2.9 µM | >90% against E. coli |

| 5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid | 1.5 µM | Moderate |

| 5-Bromo-2-methylpyridin-3-amine | 3.5 µM | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.